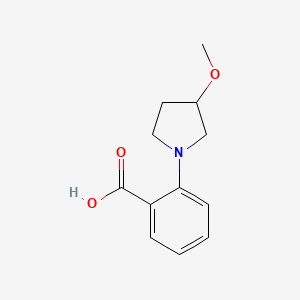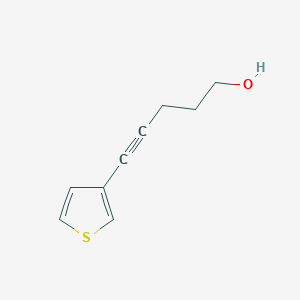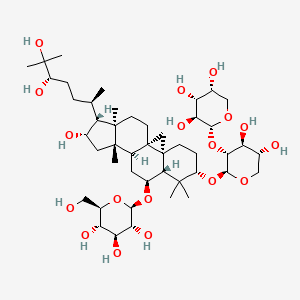![molecular formula C8H12N2OS2 B1474454 (1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol CAS No. 1932582-30-3](/img/structure/B1474454.png)
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol
Übersicht
Beschreibung
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol, abbreviated as (1R,2R)-2-MTCP, is an organic compound composed of a cyclopentane ring and a thiadiazole ring. It is a chiral molecule and has two enantiomers, (1R,2R)-2-MTCP and (1S,2S)-2-MTCP. The two enantiomers have similar properties, but differ in the direction of their chirality. In recent years, (1R,2R)-2-MTCP and its derivatives have been studied extensively due to their potential applications in various fields, including synthesis, catalysis, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP has been studied extensively in recent years due to its potential applications in various fields. For example, it has been used as a chiral catalyst in the synthesis of biologically active compounds, such as amino acids and peptides. In addition, it has been used as a chiral ligand in asymmetric catalysis, a process used to synthesize enantiomerically pure compounds. Furthermore, it has been used as a chiral building block in the synthesis of complex molecules, such as drugs and natural products.
Wirkmechanismus
The mechanism of action of ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP is not well understood. However, it is believed that the thiadiazole ring of the molecule acts as an electron donor and the cyclopentane ring acts as an electron acceptor. This allows the molecule to act as a chiral ligand in asymmetric catalysis, which is used to synthesize enantiomerically pure compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (this compound)-2-MTCP have not been studied extensively. However, it has been shown to have some antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. In addition, it has been shown to have some antioxidant activity, which may be beneficial in treating certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP in laboratory experiments include its high yield and its ability to act as a chiral ligand in asymmetric catalysis. However, it is important to note that the compound is relatively unstable and can decompose if not handled properly. In addition, it is also important to note that the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential applications of ((1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol)-2-MTCP are vast, and there are many potential future directions for research. For example, further research could be conducted to explore its potential use as an antimicrobial agent or to investigate its potential use in the synthesis of other complex molecules. In addition, further research could be conducted to explore its potential use as a chiral ligand in asymmetric catalysis and its potential use as a chiral building block in the synthesis of drugs and natural products. Finally, further research could be conducted to explore its potential use as a catalyst in the synthesis of biologically active compounds, such as amino acids and peptides.
Eigenschaften
IUPAC Name |
(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS2/c1-5-9-10-8(12-5)13-7-4-2-3-6(7)11/h6-7,11H,2-4H2,1H3/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKVNDQIFHINWNC-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2CCCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(S1)S[C@@H]2CCC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



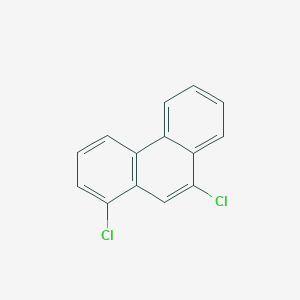

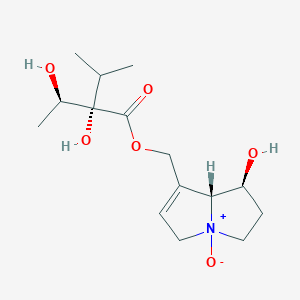
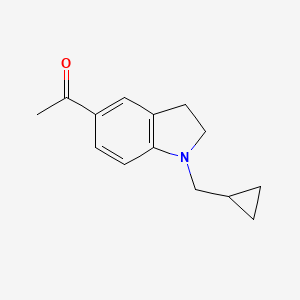
![5-bromo-1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1474380.png)
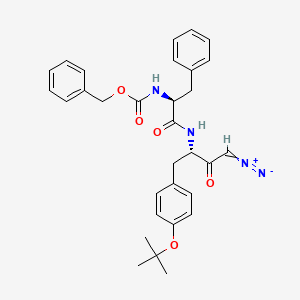
![(1R,2R)-2-{[4-(propan-2-yl)phenyl]sulfanyl}cyclopentan-1-ol](/img/structure/B1474384.png)
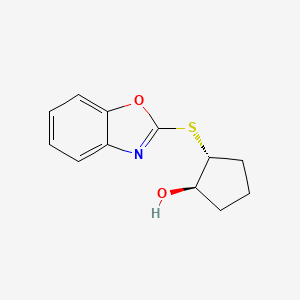
![(1R,2R)-2-[(4-methylpyrimidin-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474387.png)

